molecular formula C19H23BrN2O2 B11319506 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11319506
M. Wt: 391.3 g/mol
InChI Key: GEOYMXYJANOIME-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Introduction: The piperidine ring is incorporated through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the amide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: De-brominated benzamide or amine derivatives.

    Substitution: Azido or thiol-substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the furan ring may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methyl-N-[1-(5-methylfuran-2-yl)ethyl]aniline: Similar structure but lacks the piperidine ring.

    (Z)-4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one: Contains a furan ring and bromine atoms but differs in the overall structure.

Uniqueness

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its combination of a bromine atom, a furan ring, and a piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H23BrN2O2

Molecular Weight

391.3 g/mol

IUPAC Name

4-bromo-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C19H23BrN2O2/c1-14-5-10-18(24-14)17(22-11-3-2-4-12-22)13-21-19(23)15-6-8-16(20)9-7-15/h5-10,17H,2-4,11-13H2,1H3,(H,21,23)

InChI Key

GEOYMXYJANOIME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCCC3

Origin of Product

United States

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